

Commercial Availability of 4-Iodobenzylamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Iodobenzylamine

Cat. No.: B181653

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This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of **4-Iodobenzylamine**, a key building block for researchers, scientists, and drug development professionals. This document offers a consolidated resource for sourcing this compound and outlines a detailed experimental protocol for its synthesis, alongside a workflow for its integration into research and development projects.

Commercial Sourcing of 4-Iodobenzylamine

4-Iodobenzylamine and its hydrochloride salt are readily available from several major chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research needs, from small-scale screening to larger synthetic campaigns. Below is a summary of representative commercial offerings. Researchers are advised to consult supplier websites for the most current pricing and availability.

Supplier	Product Name	CAS Number	Purity	Quantity
Thermo Scientific Chemicals	4-Iodobenzylamine	39959-59-6	97%	1 g
Sigma-Aldrich	4-Iodobenzylamine	39959-59-6	-	100 mg
TCI America	4-Iodobenzylamine	39959-59-6	>97.0%	1 g, 5 g
Thermo Scientific Chemicals	4-Iodobenzylamine hydrochloride	59528-27-7	97%	1 g, 5 g
Sigma-Aldrich	4-Iodobenzylamine hydrochloride	59528-27-7	95%	1 g, 5 g

Synthesis of 4-Iodobenzylamine

For researchers who require larger quantities or specific analogs, de novo synthesis is a viable option. A common and effective method for the preparation of **4-Iodobenzylamine** is the reduction of the commercially available 4-iodobenzonitrile. The following protocol details a representative procedure using lithium aluminum hydride (LiAlH_4) as the reducing agent.

Experimental Protocol: Reduction of 4-Iodobenzonitrile to 4-Iodobenzylamine

Materials:

- 4-Iodobenzonitrile
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Distilled water

- 15% Sodium hydroxide solution
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

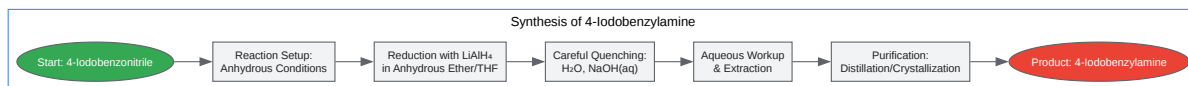
Procedure:

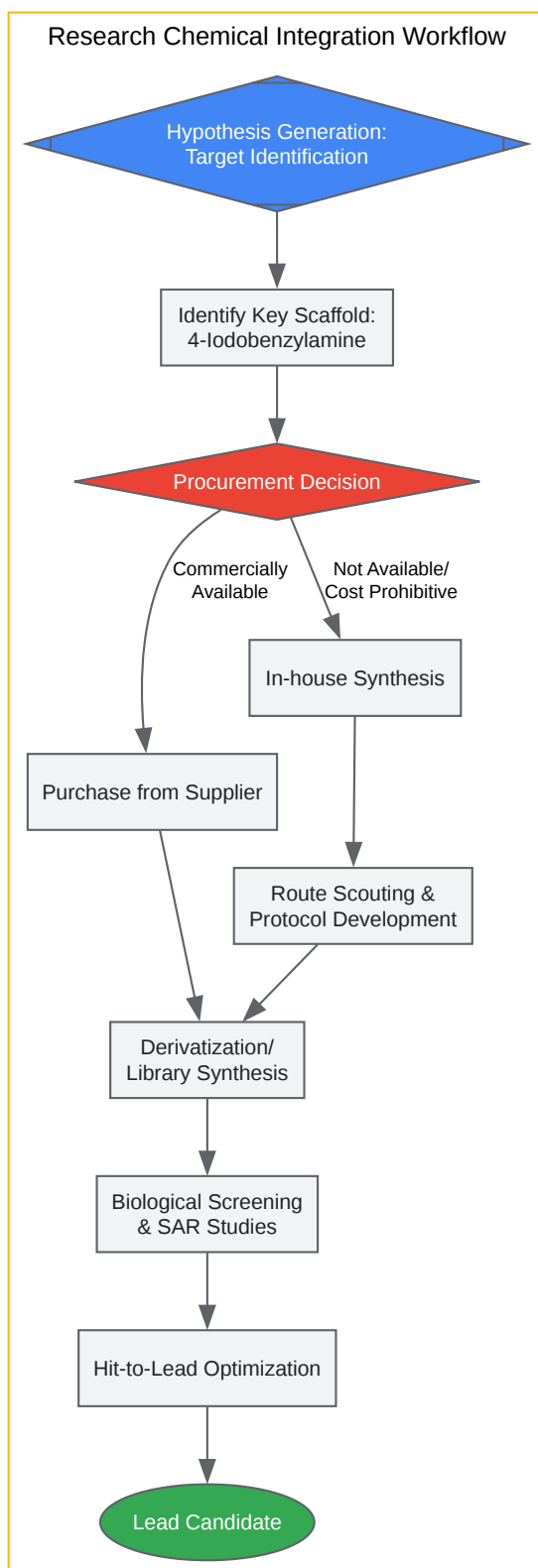
- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.
- **Reagent Addition:** The flask is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether (or THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Substrate Addition:** A solution of 4-iodobenzonitrile in anhydrous diethyl ether (or THF) is added dropwise to the stirred suspension of LiAlH_4 at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be required to control the temperature.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for a specified time or gently heated to reflux until the reaction is complete (as monitored by thin-layer chromatography).

- **Quenching:** The reaction is carefully quenched by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is known as the Fieser workup.
- **Workup:** The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator to yield the crude **4-Iodobenzylamine**. The product can be further purified by distillation under reduced pressure or by crystallization.

Strategic Workflow and Applications

The procurement and utilization of a research chemical like **4-Iodobenzylamine** in a drug discovery project follows a logical progression. The following diagrams illustrate the synthesis workflow and a typical decision-making process for integrating such a compound into research.





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